methyl (1R,2S)-2-bromocyclopropane-1-carboxylate
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Overview
Description
Methyl (1R,2S)-2-bromocyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a bromine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-2-bromocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring . The bromine atom can be introduced via halogenation reactions using reagents like N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by bromination. The process requires careful control of reaction conditions to ensure high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S)-2-bromocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl (1R,2S)-2-bromocyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (1R,2S)-2-bromocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S)-2-chlorocyclopropane-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
Methyl (1R,2S)-2-fluorocyclopropane-1-carboxylate: Similar structure with a fluorine atom instead of bromine.
Methyl (1R,2S)-2-iodocyclopropane-1-carboxylate: Similar structure with an iodine atom instead of bromine.
Uniqueness
Methyl (1R,2S)-2-bromocyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs . The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
methyl (1R,2S)-2-bromocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVUTKNZCLEVQM-IMJSIDKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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